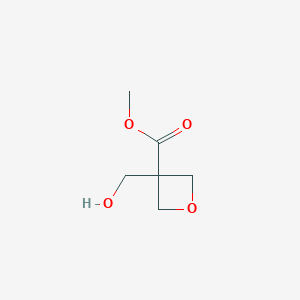

![molecular formula C15H20N2O6S B2986486 N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-3-nitrobenzenesulfonamide CAS No. 941870-10-6](/img/structure/B2986486.png)

N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-3-nitrobenzenesulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

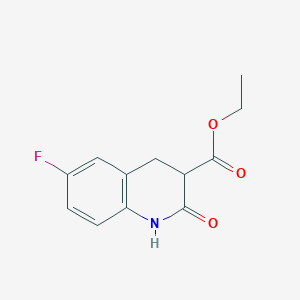

“N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-3-nitrobenzenesulfonamide” is a complex organic compound. The compound contains a 1,4-dioxaspiro[4.5]decane moiety , which is a cyclic compound with two oxygen atoms and a spiro center . This moiety is attached to a 3-nitrobenzenesulfonamide group through a methylene (-CH2-) linker .

Synthesis Analysis

The synthesis of related compounds has been reported in the literature. For instance, 1,4-dioxaspiro[4.5]decan-2-one has been used in the synthesis of L-callipeltose . Another related compound, 6-(1-Iodovinyl)-1,4-dioxaspiro[4.5]decane, was synthesized from 2-acetylcyclohexanone via ethylene ketal formation, hydrazone formation, and iodination . This iodoalkene was then aminocarbonylated in the presence of a palladium-phosphine precatalyst .Molecular Structure Analysis

The molecular structure of “N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-3-nitrobenzenesulfonamide” can be inferred from its name. The 1,4-dioxaspiro[4.5]decane moiety indicates a spirocyclic structure with two oxygen atoms . The methylene linker connects this moiety to a 3-nitrobenzenesulfonamide group .Scientific Research Applications

Synthesis and Chemical Properties

- Innovative Synthesis Techniques : A novel Prins cascade process has been developed for the synthesis of 1,9-dioxa-4- azaspiro[5.5]undecane derivatives, demonstrating the utility of similar compounds in constructing complex molecular architectures (B. Reddy et al., 2014).

- Characterization and Computational Study : Detailed structural characterization and computational studies of newly synthesized sulfonamide molecules offer insights into their electronic and structural properties, contributing to the development of novel materials and drugs (P. Murthy et al., 2018).

Biomedical Applications

- Antitubercular Activity : The compound BTZ043, bearing structural similarities, has shown promising antitubercular activity, representing a significant step forward in the fight against tuberculosis (A. Richter et al., 2022). All Mycobacterium tuberculosis strains from European hospitals were found uniformly susceptible to benzothiazinones, underscoring the potential of such compounds in tuberculosis treatment (M. Pasca et al., 2010).

Material Science and Energetic Materials

- High-Performance Energetic Materials : The assembly of diverse N-O building blocks in compounds such as 3,3'-dinitroamino-4,4'-azoxyfurazan demonstrates the role of nitrobenzenesulfonamide derivatives in creating materials with high density and excellent detonation properties, suggesting their use in energetic material applications (Jiaheng Zhang & J. Shreeve, 2014).

Antibacterial Agents

- Antibacterial Activity : N-Substituted sulfonamides bearing benzodioxane moiety have been synthesized and shown potent antibacterial activity against various bacterial strains, highlighting their potential as valuable antibacterial agents (M. Abbasi et al., 2016).

properties

IUPAC Name |

N-(1,4-dioxaspiro[4.5]decan-3-ylmethyl)-3-nitrobenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20N2O6S/c18-17(19)12-5-4-6-14(9-12)24(20,21)16-10-13-11-22-15(23-13)7-2-1-3-8-15/h4-6,9,13,16H,1-3,7-8,10-11H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXAUJUFUQPVXIW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2(CC1)OCC(O2)CNS(=O)(=O)C3=CC=CC(=C3)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20N2O6S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-3-nitrobenzenesulfonamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

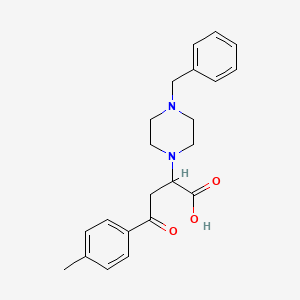

![2-Methoxy-6-[(1,2,4-triazol-4-ylamino)methyl]phenol](/img/structure/B2986404.png)

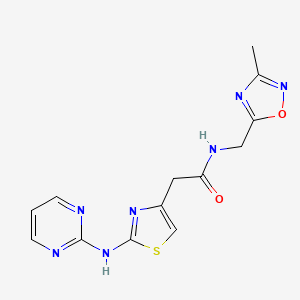

![7-bromo-5-(3-chlorophenyl)-4,5-dihydro-1H-benzo[e][1,4]diazepin-2(3H)-one](/img/structure/B2986406.png)

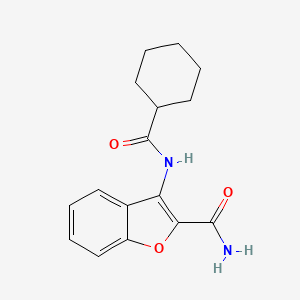

![N-(4-bromophenyl)-2-(8-(4-fluorophenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetamide](/img/structure/B2986408.png)

![2-(benzo[d]isoxazol-3-yl)-N-((5-(furan-2-yl)pyridin-3-yl)methyl)acetamide](/img/structure/B2986423.png)

![5-(5,6-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)-2-methyl-3a,4,6,6a-tetrahydropyrrolo[3,4-c]pyrrole-1,3-dione](/img/structure/B2986424.png)

![methyl 7-cyano-6-{[(1E)-(dimethylamino)methylene]amino}-2,3-dihydro-1H-pyrrolizine-5-carboxylate](/img/structure/B2986425.png)